N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, benzoxazocin, and cyclohexene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide involves multiple steps, starting with the formation of the pyrido[2,1-d][1,5]benzoxazocin core This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, but often involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
N-{2-oxo-9-oxa-1-azatricyclo[1040
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may be used in studies of enzyme interactions or as a probe to investigate biological pathways.
Medicine: The compound could have potential as a drug candidate, particularly if it exhibits activity against specific molecular targets.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and potentially therapeutic effects.
Comparison with Similar Compounds
N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}cyclohex-3-ene-1-carboxamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
- N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[4-(trifluoromethyl)phenyl]propanamide
- N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide
These compounds share the pyrido[2,1-d][1,5]benzoxazocin core but differ in the substituents attached to this core, which can lead to differences in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(15-6-2-1-3-7-15)22-16-9-10-19-18(14-16)21(25)23-12-5-4-8-17(23)11-13-26-19/h1-2,9-10,14-15,17H,3-8,11-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXWQAXAPJLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4CCC=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.